REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([F:17])[CH:16]=1)[NH:13][C:12](=O)[CH:11]=[CH:10]2>>[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([F:17])[CH:16]=1)[N:13]=[C:12]([Cl:3])[CH:11]=[CH:10]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
INTERMEDIATE 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC(NC2=C(C1)F)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CC(=NC2=C(C1)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |